molecular formula C25H22ClFN2O4 B11148076 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

Cat. No.: B11148076
M. Wt: 468.9 g/mol
InChI Key: CGOREMWJQJPMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol is a structurally complex organic molecule featuring a phenol core substituted with two distinct moieties:

  • Position 5: A benzyloxy group with 2-chloro and 6-fluoro substituents.
  • Position 2: A 1H-pyrazole ring substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 5 with a methyl group.

This compound’s unique architecture combines halogenated aromatic systems, methoxy groups, and a pyrazole heterocycle, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C25H22ClFN2O4

Molecular Weight

468.9 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methoxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C25H22ClFN2O4/c1-14-24(15-7-10-22(31-2)23(11-15)32-3)25(29-28-14)17-9-8-16(12-21(17)30)33-13-18-19(26)5-4-6-20(18)27/h4-12,30H,13H2,1-3H3,(H,28,29)

InChI Key

CGOREMWJQJPMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=C(C=CC=C3Cl)F)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chloro-fluorobenzyl ether: This step involves the reaction of 2-chloro-6-fluorobenzyl alcohol with an appropriate phenol derivative under basic conditions to form the ether linkage.

    Synthesis of the pyrazolyl phenol: The pyrazole ring is constructed through the reaction of a suitable hydrazine derivative with a diketone or β-keto ester, followed by cyclization.

    Coupling of the two fragments: The final step involves the coupling of the chloro-fluorobenzyl ether with the pyrazolyl phenol under conditions that promote ether formation, such as the use of a strong base or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under conditions that promote nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of nitro groups yields amines.

Scientific Research Applications

5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substitution Patterns on the Pyrazole Ring

  • Compound A: 2-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxy phenol () Key Difference: Replaces the chloro-fluorobenzyloxy group with an ethoxy moiety.
  • Compound B : 3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl linked to an isoxazole ()

    • Key Difference : Incorporates an isoxazole ring instead of a pyrazole.
    • Impact : Altered hydrogen-bonding capacity and redox stability due to the oxygen-rich isoxazole .

Substituent Variations on the Benzyloxy Group

  • Compound C: 5-[(4-Fluorobenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol () Key Difference: Substitutes 2-chloro-6-fluorobenzyl with 4-fluorobenzyl and replaces dimethoxyphenyl with a thiazolyl group. Impact: Enhanced electron-withdrawing effects from the thiazole may improve binding to enzymes like kinases, but reduced steric bulk could lower selectivity .

Heterocyclic Core Modifications

  • Compound D: 5-[(2-Chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol () Key Difference: Replaces the pyrazole with a 1,2-oxazole ring. Impact: The oxazole’s lower basicity compared to pyrazole may reduce metabolic degradation but limit pH-dependent solubility .

Substituent-Driven Property Comparisons

  • Methoxy vs. Hydroxy Groups :
    • The 3,4-dimethoxyphenyl group enhances metabolic stability relative to hydroxylated analogs (e.g., 3-(5-chloro-2-hydroxy-4-methylphenyl) derivatives in ), which may undergo rapid glucuronidation .

Key Research Findings

  • Solubility and Lipophilicity: The target compound’s calculated logP (~3.8) is higher than non-halogenated analogs (e.g., logP ~2.5 for Compound A), favoring membrane permeability but posing challenges for aqueous formulation .
  • Thermodynamic Stability :
    • Pyrazole-containing compounds (target, Compound A) exhibit greater thermal stability (decomposition >250°C) compared to isoxazole derivatives (decomposition ~200°C) due to aromatic resonance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.